2-(2-Fluorophenyl)-4-methylpyridine
Description
Significance within Fluorinated Heterocyclic Compounds Research
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. innospk.comnih.gov The introduction of fluorine into a heterocyclic molecule can dramatically alter its physicochemical properties. innospk.com These changes can include increased metabolic stability, enhanced bioavailability, and modified lipophilicity, all of which are critical parameters in the design of new drugs and other functional molecules. innospk.com
The pyridine (B92270) scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. google.com When combined with a fluorine atom, as seen in 2-(2-Fluorophenyl)-4-methylpyridine, the resulting molecule becomes a highly sought-after component for the synthesis of novel bioactive compounds. The presence of the 2-fluorophenyl group, in particular, can introduce specific steric and electronic features that may lead to improved target binding and efficacy in biological systems.
Overview of Academic Research Trajectories for this compound
While dedicated academic publications solely focused on this compound are not abundant, its research trajectory can be inferred from its role as a key intermediate in the synthesis of more complex molecules, as evidenced by its appearance in the patent literature and its use as a building block in chemical synthesis.
The primary research application of this compound appears to be in the field of medicinal chemistry. Phenyl-pyridine derivatives are being investigated for a variety of therapeutic applications. For instance, a patent for 4-phenyl-pyridine derivatives describes their potential as neurokinin 1 (NK-1) receptor antagonists. google.com These antagonists are being studied for the treatment of a range of conditions including depression, anxiety, and pain. google.com This suggests a potential research avenue for compounds derived from this compound.
Furthermore, the synthesis of related fluorinated pyridine derivatives is a topic of significant interest. For example, the closely related compound, 2-Fluoro-4-methylpyridine, is a known building block for creating a variety of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. innospk.comsigmaaldrich.comsigmaaldrich.com The synthesis of a similar compound, 2-(4-fluorophenyl)-5-methylpyridine, is achieved through a Suzuki coupling reaction, a common and versatile method for creating carbon-carbon bonds in organic synthesis. chemicalbook.com This indicates that a likely research focus for this compound involves its own synthesis, potentially via similar cross-coupling methodologies, and its subsequent use as a reactant in the preparation of larger, more intricate molecules with desired biological activities.
Another area of research involves the development of novel anti-cancer agents. A patent for pyrimidine (B1678525) compounds with antitumor activity utilizes a (2-fluoro-4-iodophenyl)-urea (B1398044) as a key starting material, highlighting the importance of the fluorophenyl moiety in the design of new oncology drugs. google.com This points to the potential for this compound to be used in the synthesis of new classes of compounds with antiproliferative properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-4-2-3-5-11(10)13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPAVDQMASHXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630124 | |
| Record name | 2-(2-Fluorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886444-12-8 | |
| Record name | 2-(2-Fluorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Fluorophenyl 4 Methylpyridine and Its Analogues
Strategic Approaches to the Core Pyridine (B92270) Framework
The construction of the 2-arylpyridine core, the fundamental skeleton of 2-(2-Fluorophenyl)-4-methylpyridine, can be approached in two primary ways: by forming the aryl-pyridine bond on a pre-existing pyridine ring or by constructing the pyridine ring itself with the aryl substituent already incorporated.
Cross-Coupling Reaction Methodologies for Aryl-Pyridine Bond Formation
Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forging the C-C bond between an aryl group and a pyridine ring. rsc.org These reactions offer high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a premier method for this transformation, typically involving the reaction of a pyridyl halide or sulfonate with an arylboronic acid or ester. cdnsciencepub.com For the synthesis of a compound like 2-(4-Fluorophenyl)-5-methylpyridine, a close analogue of the title compound, 2-bromo-5-methylpyridine (B20793) is reacted with 4-fluorophenylboronic acid using a palladium catalyst. chemicalbook.com The reaction proceeds with high yield under relatively mild conditions. chemicalbook.com The choice of electrophilic partner on the pyridine ring has expanded beyond traditional halides to include pyridine-2-sulfonyl fluorides (PyFluor), which can be coupled with various (hetero)aryl boronic acids and esters. cdnsciencepub.comcdnsciencepub.com
The Negishi coupling , which utilizes organozinc reagents, serves as a robust alternative. orgsyn.org Pyridylzinc reagents can be coupled with a wide array of electrophiles. researchgate.net This method is noted for its impressive tolerance of various functional groups. orgsyn.org The development of specialized palladium catalyst systems, such as those employing highly hindered phosphine (B1218219) ligands, has been crucial in overcoming challenges like β-hydride elimination in related couplings. rsc.orgnih.gov
Other notable cross-coupling strategies include decarboxylative couplings, where, for instance, 2-picolinic acid is coupled with aryl bromides, successfully forming the C-C bond. rsc.org
| Pyridine Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Sodium Carbonate | 1,4-Dioxane (B91453) / Water | 70°C | 91.5% | chemicalbook.com |
Directed Ortho-Metalation and Subsequent Functionalization Pathways
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the C-H bond adjacent to the pyridine nitrogen. rsc.org This approach avoids the need for pre-functionalized pyridine substrates like halopyridines. The pyridine nitrogen itself, or another directing group on the ring, can direct a strong base (typically an organolithium reagent) to deprotonate the C2 position. harvard.eduresearchgate.net The resulting organometallic intermediate can then be trapped with an electrophile.
A highly efficient one-pot protocol combines DoM with cross-coupling. nih.gov In this sequence, a pyridine derivative is first treated with a lithium base and then with a boron electrophile like triisopropyl borate (B1201080) to form a pyridyl boronate ester in situ. Without isolation, a palladium catalyst and an aryl halide are added to execute a Suzuki-Miyaura coupling, yielding the 2-arylpyridine. nih.gov This method is advantageous as it avoids the often difficult isolation of pyridyl boronic acids, which can be unstable. nih.gov This one-pot DoM-boronation-Suzuki sequence has been successfully applied to a variety of substituted pyridines. nih.gov
Advanced research has also explored the use of cationic rare-earth metal complexes, such as those of yttrium, to catalyze the ortho-metalation of pyridines via C-H bond activation. academie-sciences.fracademie-sciences.fr
| Pyridine Substrate (with Directing Group) | Aryl Halide | Product (Azabiaryl) | Yield | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxamide | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine-2-carboxamide | 72% | nih.gov |
| Pyridine-3-carboxamide | 4-Iodotoluene | 2-(4-Methylphenyl)pyridine-3-carboxamide | 81% | nih.gov |
| 2-Chloropyridine | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-6-[4-(trifluoromethyl)phenyl]pyridine | 78% | nih.gov |
Multicomponent Reaction Sequences for Pyridine Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an atom-economical and efficient route to highly substituted pyridine frameworks. acsgcipr.orgbohrium.com
The Hantzsch pyridine synthesis is a classic MCR that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial dihydropyridine product is then oxidized in a subsequent step to furnish the aromatic pyridine ring. wikipedia.org Modern variations of this reaction employ greener solvents and microwave irradiation to improve efficiency. wikipedia.org
The Guareschi-Thorpe synthesis provides another versatile route to pyridines, specifically pyridones, by condensing cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of ammonia. acsgcipr.orgdrugfuture.comnih.gov Advanced procedures utilize ammonium carbonate in aqueous media, enhancing the green credentials of the synthesis. rsc.org While these methods produce a functionalized pyridine ring, subsequent steps would be required to install the 2-fluorophenyl group, for instance, by converting a pyridone to a halopyridine and then performing a cross-coupling reaction.
Fluorophenyl Moiety Integration and Regioselectivity Control
The precise placement of the 2-fluorophenyl group is paramount. In the most common synthetic strategies, such as Suzuki and Negishi couplings, the regioselectivity is controlled by the starting materials. The use of (2-fluorophenyl)boronic acid or a (2-fluorophenyl)zinc halide ensures that the fluorine atom is fixed at the ortho position of the phenyl ring, which is then coupled to the pyridine core. The cross-coupling reaction itself does not alter the substitution pattern on the aromatic rings.
Stereoselective and Enantioselective Synthetic Routes
For the specific target molecule, this compound, issues of stereoselectivity are not applicable. The molecule is achiral and does not possess any stereocenters. Therefore, enantioselective or diastereoselective synthetic routes are not required for its preparation.
Optimization of Reaction Conditions and Catalyst Systems
The success of cross-coupling reactions for synthesizing 2-arylpyridines is highly dependent on the careful optimization of reaction parameters. The choice of catalyst, ligand, base, and solvent can dramatically influence reaction yield, purity, and scope.
For Suzuki-Miyaura couplings, palladium complexes are the catalysts of choice. While classic catalysts like Pd(PPh₃)₄ are effective, modern systems often employ palladium(II) sources like Pd(OAc)₂ or PdCl₂ in combination with specialized phosphine ligands. cdnsciencepub.com Ligands based on ferrocene, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are widely used. cdnsciencepub.comcdnsciencepub.com The optimization of the phosphine ligand's bite angle and electronic properties is a key area of research to enhance catalytic activity. cdnsciencepub.com
The choice of base and solvent system is also critical. Inorganic bases like sodium carbonate, potassium phosphate, or cesium fluoride (B91410) are commonly used, and the presence of water in organic solvents like dioxane or ethanol (B145695) can be beneficial for the transmetalation step. cdnsciencepub.comnih.gov
| Catalyst Precursor | Ligand | Base | Yield | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | 71% | nih.gov |
| Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | 85% | nih.gov |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | Good | researchgate.net |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | 74% | cdnsciencepub.com |
| Solvent (with 20% H₂O) | Temperature | Yield | Reference |
|---|---|---|---|
| Dioxane | 100°C | 74% | researchgate.net |
| Acetonitrile | 80°C | 63% | researchgate.net |
| Ethanol | 65°C | 11% | researchgate.net |
| Toluene | 100°C | 52% | researchgate.net |
Ligand Design and Catalyst Performance in Transition Metal Catalysis
The construction of the biaryl scaffold of this compound is commonly achieved through Suzuki-Miyaura cross-coupling reactions. This involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst. The performance of the catalyst is critically dependent on the nature of the ligands coordinated to the palladium center.
The choice of ligand can significantly impact the reactivity and selectivity of the coupling reaction. For instance, in the Suzuki-Miyaura coupling of heteroaryl compounds, highly stable and active palladium-phosphine catalysts have been developed. organic-chemistry.org These catalysts, often employing dialkylbiphenylphosphino ligands, exhibit excellent reactivity and broad substrate scope, even with challenging substrates like aminopyridines. organic-chemistry.org The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, demonstrating the power of ligand control in directing the reaction outcome. nih.gov
A data-driven approach has been employed to design novel N-protected Xiao-Phos ligands for the enantioselective Ni-catalyzed Suzuki–Miyaura cross-coupling reaction to synthesize biaryl atropisomers. chemrxiv.org This highlights the potential of computational methods in designing ligands with specific catalytic properties. The innovative N-Bn-Xiao-Phos ligand, when combined with Ni(COD)₂, demonstrated high enantioselectivity and reactivity under mild conditions. chemrxiv.org
The following table summarizes the effect of different ligands on the Suzuki-Miyaura cross-coupling of halopyridines.
| Catalyst System | Ligand Type | Key Features | Application |
| Pd(OAc)₂/Dialkylbiphenylphosphine | Phosphine | High stability and activity | Coupling of pyridine boronic acids and aminoheteroaryl halides organic-chemistry.org |
| Pd/IPr | N-Heterocyclic Carbene (NHC) | High steric hindrance | C4-selective coupling of 2,4-dichloropyridines nih.gov |
| Ni(COD)₂/N-Bn-Xiao-Phos | Chiral Phosphine | High enantioselectivity and reactivity | Enantioselective synthesis of biaryl atropisomers chemrxiv.org |
| Pd(OAc)₂/Benzimidazolium salt | N-Heterocyclic Carbene (NHC) | Effective in aqueous media | Suzuki-Miyaura and Ullmann couplings of halopyridines mdpi.com |
Solvent Effects and Sustainable Synthesis Considerations
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, influencing the reaction rate, selectivity, and catalyst stability. whiterose.ac.ukrsc.org The choice of solvent can determine the nature of the active catalytic species. For example, in the Suzuki coupling of a bifunctional substrate, selectivity for C-Cl or C-OTf bond activation can be switched by changing the solvent from nonpolar to polar. researchgate.net This is attributed to the potential formation of an anionic palladium complex as the active species in polar solvents. researchgate.net
Polar aprotic solvents are frequently used in Suzuki reactions as they can act as nucleophiles and interact with the catalyst or the arylboronic acid during the transmetallation step. researchgate.net Less polar solvents like aromatic hydrocarbons and 1,4-dioxane are often paired with catalysts like Pd(PPh₃)₄, while ionic pre-catalysts tend to perform better in highly polar solvents. whiterose.ac.uk
In the context of sustainable synthesis, there is a growing interest in using environmentally benign solvents. Water has been explored as a solvent for Suzuki-Miyaura reactions, with some protocols demonstrating high efficiency. frontiersin.org For instance, a fast and oxygen-promoted ligand-free Suzuki reaction of 2-halogenated pyridines has been developed in aqueous media. researchgate.net The development of reusable catalysts is another key aspect of sustainable chemistry. A PET@UiO-66 vial has been fabricated and used as a robust and reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines via a multicomponent reaction. acs.org
The table below illustrates the influence of different solvents on palladium-catalyzed cross-coupling reactions.
| Reaction | Solvent System | Key Observation | Reference |
| Suzuki Coupling of bifunctional substrate | Nonpolar vs. Polar | Switchable selectivity between C-Cl and C-OTf activation | researchgate.net |
| Suzuki-Miyaura Coupling | Water | Efficient and environmentally friendly | frontiersin.org |
| Suzuki-Miyaura Coupling of 2-halopyridines | Aqueous Isopropanol | Fast, oxygen-promoted, ligand-free | researchgate.net |
| Multicomponent synthesis of pyridines | THF | Optimized for PET@UiO-66 catalyzed reaction | acs.org |
Chemical Transformations and Derivatization of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations can be broadly categorized into functionalization of the pyridine ring, modifications of the fluorophenyl moiety, and elaboration of the methyl side chain.
Functionalization of the Pyridine Ring System
The pyridine ring of this compound is susceptible to various functionalization reactions. Direct C-H functionalization has emerged as a powerful tool for introducing substituents at different positions on the pyridine ring. researchgate.netrsc.org The electronic nature of the pyridine ring generally directs functionalization to the C2, C4, and C6 positions.
Given that the C2 position is already substituted, functionalization can be directed to the C3, C5, and C6 positions. While C2 and C4 functionalizations are more common, methods for distal C-H functionalization at the C3 and C5 positions have been developed. nih.gov For instance, Ir₄(CO)₁₂-catalyzed C3-addition of pyridines to aldehydes has been reported. nih.gov
The methyl group at the C4 position can also be functionalized. Benzylic C-H functionalization of methyl pyridines allows for the introduction of various groups at this position. researchgate.net Studies have shown that a methyl group at the 2-position of pyridine reacts more readily than one at the 4-position in certain C-H functionalization reactions. researchgate.net
The following table provides examples of functionalization reactions on the pyridine ring.
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |
| C3-addition to aldehydes | Ir₄(CO)₁₂ / 1,10-phenanthroline | C3 | 3-substituted pyridines |
| Benzylic C-H functionalization | Varies | C4-methyl group | 4-functionalized methyl pyridines |
| C2-functionalization via aryne coupling | Aryne precursor / α,α,α-trifluoroacetophenones | C2 | C2-substituted pyridines nih.gov |
Modifications of the Fluorophenyl Moiety
The fluorophenyl group of this compound can also be modified. The pyridine ring can act as a directing group for ortho-functionalization of the phenyl ring. Copper-catalyzed ortho-benzoxylation of 2-arylpyridine sp² C-H bonds with acyl chlorides is a notable example. rsc.orgrsc.org Interestingly, switching the base in this reaction from t-BuOK to Li₂CO₃ can lead to chlorination of the C-H bond instead. rsc.org
The table below summarizes methods for modifying the phenyl ring in arylpyridine systems.
| Reaction Type | Reagents/Catalyst | Position Functionalized | Key Feature |
| Ortho-benzoxylation | Cu(OAc)₂ / Acyl chloride / t-BuOK | Ortho-position of phenyl ring | Pyridine as directing group rsc.org |
| Ortho-chlorination | Cu(OAc)₂ / Acyl chloride / Li₂CO₃ | Ortho-position of phenyl ring | Base-dependent switch in reactivity rsc.org |
| Suzuki-Miyaura Coupling | Pd Nanoparticles / Arylboronic acids | Varies | Synthesis of diverse fluorinated biphenyls mdpi.com |
Side Chain Elaboration and Heterocycle Annulation Strategies
The 4-methyl group of this compound serves as a handle for side-chain elaboration. Deprotonation of the methyl group using a strong base like n-butyllithium can generate a nucleophilic species that can react with various electrophiles, allowing for the extension of the side chain. researchgate.net The regioselectivity of such alkylations has been a subject of detailed study. researchgate.net
Furthermore, the 2-phenylpyridine (B120327) core can be utilized in annulation reactions to construct fused heterocyclic systems. Rhodium-catalyzed double annulation of 3-phenyl-1,2,4-oxadiazoles with 2-diazo-1,3-diketones provides access to pyran-fused isoquinolines, showcasing a strategy where an aryl-heterocycle undergoes C-H activation and subsequent cyclization. mdpi.com Palladium(II)-catalyzed annulation between ortho-alkenylphenols and allenes can lead to the formation of benzoxepine (B8326511) products, demonstrating the versatility of transition metal catalysis in constructing complex ring systems. nih.gov A metal-free annulation of arenes with 2-aminopyridine (B139424) derivatives has also been reported, providing access to the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov
Examples of side-chain elaboration and annulation reactions are presented in the table below.
| Reaction Type | Key Reagents/Catalyst | Resulting Structure |
| Side-chain alkylation | n-Butyllithium / Electrophile | Extended side chain at C4 |
| Rh(III)-catalyzed double annulation | Rh(III) catalyst / Diazo compounds | Pyran-fused isoquinolines mdpi.com |
| Pd(II)-catalyzed annulation | Pd(II) catalyst / Allenes | Benzoxepine products nih.gov |
| Metal-free annulation | Hypervalent iodine reagents | Pyrido[1,2-a]benzimidazoles nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl 4 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the local chemical environments of individual atoms. For 2-(2-Fluorophenyl)-4-methylpyridine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments would be required for a complete assignment of all signals.
Proton (¹H) NMR Investigations
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct protons in the molecule. The methyl group protons (4-CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.4 ppm. The protons on the pyridine (B92270) ring and the fluorophenyl ring would resonate in the aromatic region (approximately δ 7.0-8.7 ppm).
The pyridine ring protons (H-3, H-5, and H-6) would show characteristic coupling patterns. The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons of the 2-fluorophenyl group would present as a complex set of multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is based on theoretical predictions and typical values for similar structures, as specific experimental data is not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 (Pyridine) | 8.6 - 8.7 | d (doublet) | ~5.0 (³JHH) |
| H-3', H-4', H-5', H-6' (Fluorophenyl) | 7.1 - 7.6 | m (multiplet) | H-H and H-F couplings |
| H-5 (Pyridine) | 7.0 - 7.2 | d (doublet) | ~5.0 (³JHH) |
| H-3 (Pyridine) | 7.0 - 7.1 | s (singlet) | - |
| 4-CH₃ | 2.4 - 2.5 | s (singlet) | - |
Carbon-13 (¹³C) NMR Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would display 12 distinct signals, one for each unique carbon atom. The carbon atom bonded to the fluorine (C-2' of the phenyl ring) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons in the fluorophenyl ring will also show smaller C-F couplings. The pyridine ring carbons would resonate at characteristic chemical shifts, with C-2 and C-6 being the most deshielded. The methyl carbon would appear at a high-field chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical values for similar structures, as specific experimental data is not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (Fluorophenyl) | 158 - 162 (d, ¹JCF) |
| C-2 (Pyridine) | 156 - 158 |
| C-4 (Pyridine) | 148 - 150 |
| C-6 (Pyridine) | 149 - 151 |
| Aromatic C-H | 120 - 132 |
| Aromatic C (quaternary) | 135 - 140 |
| C-3 (Pyridine) | 122 - 124 |
| C-5 (Pyridine) | 120 - 122 |
| 4-CH₃ | 20 - 22 |
Fluorine-19 (¹⁹F) NMR Studies for Fluorine Environment
¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic rings, providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on the same or adjacent carbon atoms. This would help in tracing the connectivity of the protons within the pyridine and fluorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be instrumental in definitively assigning which proton is attached to which carbon in the molecule's framework.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the pyridine and fluorophenyl rings.
Mass Spectrometric (MS) Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₀FN. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ with a mass-to-charge ratio that corresponds very closely to the calculated exact mass.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀FN | |
| Calculated Exact Mass | 187.07973 g/mol | |
| Expected [M+H]⁺ | 188.08750 | Calculated |
The observation of the molecular ion peak at the expected high-precision m/z value in an HRMS spectrum would confirm the elemental composition and, by extension, the molecular weight of the compound.
Fragmentation Pathways and Structural Insights
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to yield a series of characteristic ions that provide insights into its molecular structure.
The molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₀FN), which is 187.21 g/mol . researchgate.net The fragmentation process typically involves the cleavage of the weakest bonds and the formation of stable carbocations and neutral fragments.
For this compound, several key fragmentation pathways can be predicted based on the structure and data from related compounds like 2-phenylpyridine (B120327). nist.gov The initial fragmentation may involve the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation. Another likely fragmentation is the cleavage of the C-C bond between the pyridine and phenyl rings.
A plausible fragmentation pathway could involve the loss of a fluorine atom or a hydrofluoric acid (HF) molecule. The presence of the fluorophenyl group would also influence the fragmentation, potentially leading to characteristic ions containing fluorine. The fragmentation of highly fluorinated pyridine derivatives has been studied, and while the target molecule is not perfluorinated, some similar fragmentation behaviors might be observed. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 187 | [C₁₂H₁₀FN]⁺ | - |
| 186 | [C₁₂H₉FN]⁺ | H |
| 168 | [C₁₂H₉N]⁺ | F |
| 155 | [C₁₁H₉N]⁺ | CH₂F |
| 115 | [C₉H₇]⁺ | C₂H₃FN |
| 91 | [C₇H₇]⁺ | C₅H₃FN |
This table is based on predicted fragmentation patterns and has not been experimentally verified for this specific compound.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. nih.govmdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. nih.gov For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the aromatic rings, the C-F bond, and the methyl group.
The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies.
A key feature in the FT-IR spectrum would be the C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ range. The exact position would be influenced by the electronic environment of the fluorophenyl ring.
Table 2: Predicted FT-IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 3000-2850 | Methyl C-H stretching |
| 1620-1580 | Pyridine ring C=C and C=N stretching |
| 1590-1550 | Benzene ring C=C stretching |
| 1480-1430 | Methyl C-H bending |
| 1250-1100 | C-F stretching |
This table is based on characteristic vibrational frequencies for similar functional groups and has not been experimentally verified for this specific compound.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure.
The symmetric breathing modes of the pyridine and benzene rings are often strong in the Raman spectrum and would be expected in the 990-1050 cm⁻¹ region. researchgate.net The C-C stretching between the two aromatic rings would also be a characteristic Raman active mode. The Raman spectra of biphenyl (B1667301) and its derivatives show strong peaks around 1600 cm⁻¹, 1280 cm⁻¹, and 1000 cm⁻¹, which are indicative of the biphenyl-like structure in the target molecule. researchgate.netchemicalbook.com The C-F bond can also exhibit a Raman active stretching vibration.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~3060 | Aromatic C-H stretching |
| ~1600 | Aromatic ring stretching |
| ~1280 | Inter-ring C-C stretching |
| ~1030 | Ring breathing mode |
This table is based on data from analogous compounds like biphenyl and its derivatives and has not been experimentally verified for this specific compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.orglibretexts.org The spectrum provides information about the conjugated π-systems and chromophores present in the molecule.
The this compound molecule contains two main chromophores: the fluorophenyl group and the methyl-substituted pyridine ring, which are conjugated. This extended π-system is expected to give rise to intense π → π* transitions in the UV region. The presence of the nitrogen atom in the pyridine ring also introduces the possibility of n → π* transitions, although these are typically much weaker. youtube.com
The electronic spectra of biphenyl and its derivatives have been studied extensively and can serve as a model for predicting the UV-Vis spectrum of the target compound. rsc.orgtandfonline.comacs.org Biphenyl exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The substitution on the rings in this compound, particularly the fluorine atom and the methyl group, would be expected to cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε). The fluorine atom, being an auxochrome, could cause a slight bathochromic (red) or hypsochromic (blue) shift depending on its electronic effects.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition Type | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 280 | Phenyl-pyridine conjugated system |
This table provides an estimated range for the electronic transitions based on data for similar chromophores and has not been experimentally determined for this specific compound.
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been found in the literature, the structures of related phenylpyridine and terpyridine derivatives have been reported. mdpi.comresearchgate.netresearchgate.netnih.gov Based on these, it can be predicted that the molecule is likely to be non-planar in the solid state, with a certain dihedral angle between the planes of the pyridine and fluorophenyl rings. This twist is a common feature in biphenyl and related systems and is a result of steric hindrance between the ortho-hydrogens of the two rings.
The crystal packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···N or C-H···F hydrogen bonds. mdpi.comresearchgate.netrsc.org The methyl group and the fluorine atom would play a significant role in directing these packing arrangements.
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (common for such molecules) |
| Dihedral Angle (Py-Ph) | 20-40° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
This table presents predicted crystallographic parameters based on the analysis of closely related structures and awaits experimental verification.
Due to the absence of specific crystallographic and spectroscopic data for the chemical compound this compound in the provided search results, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
While the search results provide basic information such as the compound's molecular formula (C12H10FN) and molecular weight, they lack the in-depth, peer-reviewed research necessary to discuss its crystal lattice, the nature of its intermolecular forces, or its three-dimensional arrangement in a solid form. Furthermore, as the molecule is not chiral, a discussion on chiroptical spectroscopy is not applicable.
Fulfilling the user's request would necessitate speculative or fabricated information, which contravenes the core principles of providing factual and verifiable content. Therefore, a detailed article on the "" focusing on the specified subsections cannot be produced at this time. Further empirical research and publication of the findings for this specific compound are required before such an analysis is possible.
Advanced Computational and Theoretical Investigations of 2 2 Fluorophenyl 4 Methylpyridine
Quantum Chemical Modeling and Electronic Structure Theory
Quantum chemical modeling provides a powerful lens through which the intrinsic properties of a molecule can be understood at the atomic and electronic levels. For 2-(2-Fluorophenyl)-4-methylpyridine, these methods can elucidate its three-dimensional structure, electronic distribution, and orbital energies, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry
Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the geometry of molecules with a high degree of accuracy. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms in a molecule, its bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry. A key structural feature of this molecule is the dihedral angle between the pyridine (B92270) and fluorophenyl rings. Due to steric hindrance between the ortho-hydrogen on the pyridine and the fluorine atom on the phenyl ring, as well as the methyl group at the 4-position of the pyridine, the two rings are not expected to be coplanar. The calculated dihedral angle would provide insight into the degree of conjugation between the two aromatic systems.
Table 1: Representative Calculated Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C (Pyridine Ring) | ~1.39 Å |
| C-N (Pyridine Ring) | ~1.34 Å |
| C-C (Phenyl Ring) | ~1.39 Å |
| C-F (Phenyl Ring) | ~1.35 Å |
| C-C (Inter-ring) | ~1.48 Å |
| C-N-C (Pyridine Angle) | ~117° |
| Dihedral Angle (Pyridine-Phenyl) | ~40-50° |
| Note: These are representative values based on typical DFT calculations for similar compounds and are not from a specific study on this compound. |
Ab Initio Methods for Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to understanding the electronic properties of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to calculate energies and wavefunctions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is likely to be localized primarily on the more electron-rich 4-methylpyridine (B42270) ring, while the LUMO may have significant contributions from the electron-deficient fluorophenyl ring. The fluorine substituent is expected to lower the energy of the LUMO, while the methyl group will raise the energy of the HOMO. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
| Note: These are estimated energy ranges based on calculations for analogous phenylpyridine derivatives. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
Prediction of Electrostatic Interactions and Reactivity Sites
For this compound, the MEP map would be expected to show a region of significant negative potential (red) around the nitrogen atom of the pyridine ring, making it a likely site for protonation and interaction with electrophiles. The presence of the electron-withdrawing fluorine atom would create a region of positive potential (blue) on the adjacent carbon atom of the phenyl ring, suggesting a potential site for nucleophilic attack. The methyl group would slightly increase the negative potential on the pyridine ring. The MEP map can thus guide the understanding of intermolecular interactions, such as hydrogen bonding, and predict the regioselectivity of chemical reactions.
Spectroscopic Property Simulations and Validation
Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental data for validation of the theoretical model.
For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be highly informative. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the accuracy of the computed geometry. Similarly, calculated NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data to provide a comprehensive structural assignment. Discrepancies between simulated and experimental spectra can often reveal subtle structural or electronic effects not initially considered.
Theoretical Vibrational Frequencies (IR, Raman)
Theoretical calculations of vibrational frequencies serve to assign the bands observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of fundamental vibrational modes and their corresponding frequencies can be determined. These calculations can also predict the IR intensities and Raman activities of each mode, aiding in the detailed interpretation of the experimental spectra.
For this compound, one would expect to see characteristic vibrational modes corresponding to the C-H stretching of the methyl group and the aromatic rings, C-C and C-N stretching vibrations within the pyridine and phenyl rings, in-plane and out-of-plane bending modes, and the distinctive C-F stretching frequency. The theoretical data would typically be presented in a table comparing the calculated frequencies with experimental values, if available, along with a description of the vibrational motion for each significant band.
Table 1: Illustrative Format for Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
| C-H stretch (methyl) | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
| C-F stretch | Data not available | Data not available | Data not available |
| Ring breathing modes | Data not available | Data not available | Data not available |
Predicted NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These shielding tensors are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring would significantly influence the chemical shifts of nearby nuclei. Furthermore, through-bond and through-space spin-spin coupling constants (J-couplings) can also be computed to provide a more complete picture of the NMR spectrum.
Table 2: Illustrative Format for Predicted NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C (methyl) | Data not available |
| H (methyl) | Data not available |
| C (pyridine ring) | Data not available |
| H (pyridine ring) | Data not available |
| C (phenyl ring) | Data not available |
| H (phenyl ring) | Data not available |
| C-F | Data not available |
Electronic Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). The results can help in understanding the photophysical properties of the molecule. For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its absorption bands, likely arising from the π-systems of the pyridine and fluorophenyl rings.
Non-Linear Optical (NLO) Properties Assessment
The study of non-linear optical (NLO) properties is important for the development of new materials for optoelectronic applications. Computational methods can predict these properties, guiding the synthesis of promising candidates.
Hyperpolarizability Calculations
The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. It can be calculated using DFT methods by determining the change in the dipole moment in the presence of an applied electric field. A high value of β suggests that the material may have significant NLO activity. For this compound, the presence of both an electron-donating group (methyl) and an electron-withdrawing group (fluorophenyl) attached to the pyridine ring could lead to intramolecular charge transfer, which is a common feature in molecules with enhanced NLO properties.
Table 3: Illustrative Format for Calculated NLO Properties
| Property | Calculated Value |
| Dipole Moment (μ) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Thermodynamic Properties from Computational Methods
Computational chemistry can also be used to estimate the thermodynamic properties of a molecule in the gas phase. These calculations are typically based on the vibrational frequency analysis performed earlier.
Standard Heat Capacities, Entropy, and Enthalpy Changes
From the calculated vibrational frequencies and the molecular geometry, it is possible to compute various thermodynamic functions using statistical mechanics. These include the standard heat capacity at constant pressure (C_p), entropy (S), and changes in enthalpy (ΔH). These values are crucial for understanding the stability and reactivity of the compound.
Table 4: Illustrative Format for Computed Thermodynamic Properties
| Property | Calculated Value |
| Standard Heat Capacity (C_p) | Data not available |
| Standard Entropy (S) | Data not available |
| Enthalpy Change (ΔH) | Data not available |
Molecular Dynamics (MD) Simulations and Conformational Landscape
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its flexibility, conformational preferences, and interactions with its environment. The conformational landscape, which is a mapping of the molecule's potential energy as a function of its atomic coordinates, can be explored using these simulations.
Table 1: Hypothetical Torsional Energy Profile for this compound
| Dihedral Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 45 | 1.5 | Skewed |
| 90 | 0.0 | Perpendicular (Lowest Energy) |
| 135 | 1.5 | Skewed |
| 180 | 3.0 | Planar (Steric Hindrance) |
This table is a hypothetical representation and is not based on published experimental or computational data for this compound. It illustrates the type of data that would be generated from a conformational analysis.
Should this compound be investigated as a potential ligand for a protein target, MD simulations would be indispensable for understanding the dynamics of their interaction. These simulations can reveal how the ligand binds to the protein's active site, the stability of the binding pose over time, and the key amino acid residues involved in the interaction.
The process would involve docking the most stable conformation of the ligand into the protein's binding pocket, followed by an MD simulation of the entire protein-ligand complex. Analysis of the simulation trajectory would provide information on:
Binding Stability: Measured by the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over the course of the simulation. A stable interaction would show minimal deviation.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Conformational Changes: Observation of any changes in the protein's or ligand's conformation upon binding.
Without a specified protein target for this compound, a detailed analysis is not possible.
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the effect of different solvents (e.g., water, DMSO) on the conformational preferences of this compound. The solvent molecules are included in the simulation box, and their interactions with the solute are calculated.
For instance, in a polar solvent like water, conformations that expose polar groups to the solvent and bury nonpolar groups would be favored. The presence of the fluorine atom and the nitrogen in the pyridine ring would likely lead to specific hydration patterns that could influence the preferred dihedral angle between the two rings. A study of solvent effects would typically compare the conformational landscape of the molecule in the gas phase (no solvent) to its behavior in different solvent environments.
Table 2: Hypothetical Solvent-Dependent Conformational Preferences
| Solvent | Most Stable Dihedral Angle (Degrees) | Relative Population (%) |
| Gas Phase | 90 | 85 |
| Water | 110 | 70 |
| DMSO | 95 | 80 |
This table is a hypothetical representation and is not based on published experimental or computational data for this compound. It illustrates the type of data that would be generated from simulations in different solvents.
Biological Activity and Pharmacological Potential of 2 2 Fluorophenyl 4 Methylpyridine Analogues
Enzyme Inhibition and Modulation Studies
The introduction of different functional groups and heterocyclic cores to the 2-(2-fluorophenyl)-4-methylpyridine template has led to the discovery of potent and selective enzyme inhibitors. These modifications are strategically designed to enhance binding affinity and specificity for the target enzyme's active site.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade that regulates inflammatory responses and cellular stress. Consequently, its inhibition is a promising strategy for treating inflammatory diseases and certain cancers. mdpi.comnih.gov Analogues of this compound, particularly those incorporating a 4-fluorophenyl/pyridine (B92270) motif, have been extensively investigated as p38α MAPK inhibitors. nih.gov
Several classes of heterocyclic compounds containing this motif have demonstrated significant inhibitory activity. For instance, pyrazole (B372694) derivatives have been a focus of research, with some compounds showing potent p38α MAPK inhibition. mdpi.com Chromone-based derivatives have also emerged as powerful inhibitors. The introduction of an amino group to the pyridyl moiety in 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives resulted in compounds with IC50 values in the low nanomolar range. ebi.ac.uk Similarly, benzothiazole (B30560) derivatives have been developed as Type V p38α MAPK inhibitors, with some showing promising efficacy against breast cancer cells. nih.gov The binding of these inhibitors is often characterized by a hydrogen bond between the pyridine nitrogen and the backbone NH of Met109 in the ATP-binding pocket of the enzyme, a key interaction also observed with the well-known inhibitor SB203580. nih.gov
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
| Pyrazole Derivative | 4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid | p38α MAPK | 0.135 | mdpi.com |
| Chromone Derivative | 2-(2-Amino-4-pyridyl)-3-(4-fluorophenyl)chromone | p38α MAPK | 0.017 | ebi.ac.uk |
| Benzofuran Derivative | Fluorophenyl-2-iminopyridine-benzofuran (8h) | p38α MAPK | 0.27 | nih.gov |
| Imidazole Derivative | Compound 12 | p38α MAPK | 0.0276 | mdpi.com |
| Imidazole Derivative | Compound 13 | p38α MAPK | 0.028 | mdpi.com |
| Imidazole Derivative | Compound 14 | p38α MAPK | 0.031 | mdpi.com |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders like Parkinson's disease and depression. mdpi.comnih.gov Several pyridine-containing derivatives have been synthesized and evaluated for their MAO inhibitory potential.
For example, a series of novel pyridine-containing thiazolyl hydrazone derivatives were synthesized, with some compounds exhibiting selective and potent inhibition of MAO-B. nih.gov Another study focused on pyridazinobenzylpiperidine derivatives, which showed a preference for MAO-B inhibition over MAO-A. mdpi.comnih.gov Furthermore, pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been designed and identified as highly potent and selective MAO-B inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range. nih.govresearchgate.net The kinetic studies of these promising compounds revealed a competitive and reversible mode of inhibition. nih.gov
| Compound Class | Specific Analogue | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Pyridine-thiazolyl hydrazone | Compound 3a | MAO-B | 0.088 | - | >1136 | nih.gov |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | 0.155 | 19.04 | mdpi.comnih.gov |
| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | 0.721 | - | mdpi.comnih.gov |
| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | - | - | mdpi.comnih.gov |
| Pyridazinone | Compound T6 | MAO-B | 0.013 | 0.0071 | 120.8 | nih.govresearchgate.net |
| Pyridazinone | Compound T3 | MAO-B | 0.039 | 0.014 | 107.4 | nih.govresearchgate.net |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govmdpi.com Sulfonamides are a well-established class of CA inhibitors that act by coordinating to the zinc ion in the enzyme's active site. nih.gov
Analogues incorporating a pyridine-3-sulfonamide (B1584339) scaffold have been explored as CA inhibitors. The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, which is crucial for its inhibitory activity. nih.gov By employing click chemistry to add a "tail" to this scaffold, a variety of derivatives have been synthesized and evaluated against different human CA isoforms (hCA I, II, IX, and XII). nih.gov Another class of compounds, quinazolinone derivatives, has also been investigated for their CA inhibitory potential, with some analogues demonstrating significant activity against both bovine (bCA-II) and human (hCA-II) isoforms.
| Compound Class | Specific Analogue | Target | Ki (nM) | Reference |
| Pyridine-3-sulfonamide | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (9) | hCA I | >10000 | nih.gov |
| Pyridine-3-sulfonamide | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (9) | hCA II | 85.4 | nih.gov |
| Pyridine-3-sulfonamide | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (9) | hCA IX | 8.1 | nih.gov |
| Pyridine-3-sulfonamide | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (9) | hCA XII | 5.3 | nih.gov |
| Quinazolinone | 3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one (4k) | bCA-II | 14.2 | |
| Quinazolinone | 3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one (4k) | hCA-II | 20.3 |
Topoisomerase I and II Inhibitory Activities
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and cell death, making them valuable targets for anticancer drugs.
A series of 2-phenol-4-aryl-6-hydroxyphenylpyridines, which are analogues of the core 2-phenylpyridine (B120327) structure, have been synthesized and evaluated for their ability to inhibit topoisomerase IIα (Topo IIα). mdpi.com The study highlighted that the presence of a 4-fluorophenyl group was beneficial for strong Topo IIα inhibition. mdpi.com Several of these compounds displayed potent inhibitory activity, suggesting their potential as novel anticancer agents targeting Topo IIα. mdpi.com
| Compound Class | Specific Analogue | Target | Activity | Reference |
| 2-Phenol-4-aryl-6-hydroxyphenylpyridine | Compound 13 | Topo IIα | Strong Inhibition | mdpi.com |
| 2-Phenol-4-aryl-6-hydroxyphenylpyridine | Compound 14 | Topo IIα | Strong Inhibition | mdpi.com |
| 2-Phenol-4-aryl-6-hydroxyphenylpyridine | Compound 18 | Topo IIα | Strong Inhibition | mdpi.com |
Inducible Nitric Oxide Synthase (iNOS) Modulation
Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthases (NOS), with three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are involved in neurotransmission and blood pressure regulation, respectively, iNOS is induced during inflammation and can produce large amounts of NO for prolonged periods. nih.govresearchgate.net Overexpression of iNOS is associated with various inflammatory diseases and cancers. nih.govresearchgate.net
The development of selective iNOS inhibitors is therefore of significant interest. A series of 2-amino-4-methylpyridine (B118599) analogues have been developed for this purpose, with some compounds showing good inhibitory potency and selectivity for iNOS over the other isoforms. nih.govresearchgate.net One such analogue, [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, also known as [18F]iNOS-9, has been evaluated for its potential in positron emission tomography (PET) imaging of iNOS expression. nih.govresearchgate.net
| Compound | Target | IC50 (nM) | Reference |
| iNOS-9 | iNOS | 220 | researchgate.net |
| iNOS-9 | eNOS | 1500 | researchgate.net |
| iNOS-9 | nNOS | 490 | researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making selective COX-2 inhibitors desirable for reducing inflammatory pain and swelling with fewer gastrointestinal side effects.
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been designed as selective COX-2 inhibitors. These compounds have shown high potency and selectivity for COX-2 over COX-1. Another example is Fluoro-2-Methoxyrutaecarpine (F-RUT), a fluorinated analogue of rutaecarpine, which has been demonstrated to be a selective COX-2 inhibitor with anti-inflammatory properties.
| Compound Class | Specific Analogue | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridine | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | |
| Rutaecarpine Analogue | Fluoro-2-Methoxyrutaecarpine (F-RUT) | COX-2 | - (20% inhibition at 20 µM) | - |
Receptor Binding and Agonist/Antagonist Profiles
The interaction of this compound analogues with various receptors is a key determinant of their pharmacological profiles, with significant research focused on their potential as antagonists for pain and modulators for metabolic and neurological disorders.
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play critical roles in regulating glucose and lipid metabolism. nih.govnih.gov Analogues containing pyridine and related heterocyclic scaffolds have been developed as modulators of PPAR activity. While fatty acids are the natural ligands, synthetic ligands often show greater specificity and potency. nih.gov
Research has led to the discovery of dual PPAR agonists and selective antagonists. For example, a dual PPARγ/δ agonist, (R)-3-{2-ethyl-4-[3-(4-ethyl-2-pyridin-2-yl-phenoxy)-butoxy]-phenyl}-propionic acid, has been shown to lower glucose levels with less weight gain compared to standard treatments in animal models. nih.gov In the realm of antagonists, GSK3787 is a potent and selective human PPARδ antagonist. researchgate.net Another compound, (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), acts as a selective repressive ligand for PPARβ/δ, demonstrating the ability to recruit co-repressors and down-regulate PPARβ/δ target genes. researchgate.net These findings underscore the potential of pyridine-containing structures to selectively modulate PPAR subtypes for therapeutic benefit in metabolic disorders. nih.govresearchgate.net
| Compound Name | Receptor Target | Activity Profile | Reference |
|---|---|---|---|
| (R)-3-{2-ethyl-4-[3-(4-ethyl-2-pyridin-2-yl-phenoxy)-butoxy]-phenyl}-propionic acid | PPARγ/δ | Dual Agonist | nih.gov |
| GSK3787 | PPARδ | Selective Antagonist | researchgate.net |
| DG172 | PPARβ/δ | Selective Inverse Agonist | researchgate.net |
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key integrator of noxious stimuli, including heat and capsaicin (B1668287), making it a prime target for the development of novel analgesics. nih.govnih.govmdpi.com A significant body of research has focused on developing potent and selective TRPV1 antagonists based on the 2-phenylpyridine scaffold.
A series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides have been extensively studied. nih.gov By modifying the C-region of these molecules with various 2-amino substituents, researchers have been able to enhance binding potency. nih.gov For example, compound 49S (the S-isomer of a 4-methyl-1-piperidinyl analogue) was found to be an exceptionally potent TRPV1 antagonist with a Kᵢ for capsaicin of 0.2 nM and an IC₅₀ for pH-induced activation of 6.3 nM. nih.gov This potency was approximately 100-fold greater than the parent compound for capsaicin antagonism. nih.gov
Similarly, introducing a 2-thio pyridine C-region led to the discovery of compound 24S , which showed excellent, stereospecific TRPV1 antagonism with a Kᵢ for capsaicin of 0.4 nM. nih.gov Docking analyses suggest these compounds bind within a hydrophobic region of the TRPV1 receptor. nih.govnih.gov
| Compound | Structure Class | TRPV1 Antagonist Potency | Reference |
|---|---|---|---|
| 49S | 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamide with 4-methylpiperidinyl C-region | Kᵢ (Capsaicin) = 0.2 nM; IC₅₀ (pH) = 6.3 nM | nih.gov |
| 24S | 2-thio pyridine C-region analogue of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | Kᵢ (Capsaicin) = 0.4 nM | nih.gov |
| Compound 50 | Hybrid of TRPA1 and TRPV1 antagonists | IC₅₀ (hTRPV1) = 2.13 µM; IC₅₀ (rTRPV1) = 5.02 µM | mdpi.com |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central nervous system. nih.govnih.gov They represent important drug targets for neurodegenerative conditions like Parkinson's disease. nih.gov Accumulating evidence suggests that drugs targeting specific nAChR subtypes, such as α6β2* and α4β2*, could be beneficial. nih.gov Furthermore, the α7-nAChR subtype has been implicated in neuroprotective mechanisms. nih.gov The pyridine ring is a common feature in many compounds that interact with these receptors, indicating that analogues of this compound could be explored for their potential to modulate nAChR activity and provide therapeutic effects in neurological disorders.
Beyond the well-defined targets, research has also explored dual-target antagonists. For instance, by creating hybrid analogues of known TRPA1 and TRPV1 antagonists, researchers have identified compounds that can inhibit both channels simultaneously. mdpi.com The Transient Receptor Potential Ankyrin 1 (TRPA1) is another ion channel involved in pain perception. mdpi.com Compound 50 , which features a 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine C-region, demonstrated significant inhibitory activity on both human TRPA1 (60% inhibition) and human TRPV1 (52% inhibition). mdpi.com This dual-antagonist approach offers a promising strategy for developing broad-spectrum pain therapeutics. mdpi.com
Antiproliferative and Cytotoxicity Evaluations in Cancer Biology
Pyridine derivatives are a prominent class of heterocyclic compounds investigated for their anticancer properties. ekb.egarabjchem.org Analogues of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines, with some showing significant cytotoxic effects.
One study on cyanopyridine derivatives found that several compounds exhibited promising cytotoxicity against a panel of four human cancer cell lines: HepG2 (liver), HCT-116 (colorectal), MCF-7 (breast), and PC-3 (prostate). nih.gov Compounds 4c (a 4-methoxyphenyl (B3050149) cyanopyridine) and 4d (a 4-bromophenyl cyanopyridine) were particularly potent against the HepG2 cell line, with IC₅₀ values of 8.02 µM and 6.95 µM, respectively, which were more potent than the reference drug 5-fluorouracil. nih.gov
In another study, novel 2-substituted-4-amino-6-halogenquinolines were synthesized and evaluated. nih.gov The results showed that compounds with 2-arylvinyl substituents had good to excellent antiproliferative activity. nih.gov Compound 8e , which has a 4-methoxystyryl group at the C-2 position, emerged as a lead compound with IC₅₀ values of 0.03 µM against H-460 (lung), 0.55 µM against HT-29 (colon), 0.33 µM against HepG2, and 1.24 µM against SGC-7901 (gastric) cells. nih.gov
Furthermore, certain pyridine analogues have demonstrated the ability to reverse multidrug resistance in cancer cells. nih.gov The compound PAK-104P was found to be highly effective at reversing drug resistance in a multidrug-resistant human carcinoma cell line (KB-C2). nih.gov
| Compound/Analogue Class | Cancer Cell Lines | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| Compound 4c (4-methoxyphenyl cyanopyridine) | HepG2, HCT-116 | IC₅₀ = 8.02 µM (HepG2), 7.15 µM (HCT-116) | nih.gov |
| Compound 4d (4-bromophenyl cyanopyridine) | HepG2 | IC₅₀ = 6.95 µM | nih.gov |
| Compound 8e (2-arylvinylquinoline) | H-460, HT-29, HepG2, SGC-7901 | IC₅₀ = 0.03 µM (H-460), 0.55 µM (HT-29), 0.33 µM (HepG2), 1.24 µM (SGC-7901) | nih.gov |
| Compound 19 (Pyridine derivative) | Various | GI₅₀ = 15.9-37.7 µM | ekb.eg |
| PAK-104P | KB-C2 (Multidrug-resistant) | Completely reversed resistance at 5 µM | nih.gov |
Efficacy against Human Cancer Cell Lines
Several analogues have shown significant inhibitory effects on the growth of various cancer cell lines. For instance, enantiomeric [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes, which share a fluorophenyl moiety, have demonstrated strong activity against the hormone-sensitive human MCF7 breast cancer cell line and P388 murine leukemia. nih.gov Similarly, novel dihydropyridine (B1217469) and pyridine analogues have been evaluated for their cytotoxicity against HeLa and MCF-7 cancer cell lines. mdpi.com
Furthermore, investigations into other structurally related compounds have revealed potent anti-cancer effects. For example, two analogues of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), namely 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), exhibited anti-cancer effects on PC-3 prostate cancer cells. nih.gov The active fraction from clove (AFC) has also been found to significantly inhibit the growth of five types of colon cancer cells. nih.gov
Table 1: Anticancer Activity of Selected Analogues
| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |
| [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes | MCF7 (breast), P388 (murine leukemia) | Strong and comparable activity | nih.gov |
| Dihydropyridine and pyridine analogues | HeLa, MCF-7 | Cytotoxicity | mdpi.com |
| 4-PMPB and 4-EMPB | PC-3 (prostate) | Anti-cancer effects | nih.gov |
| Active Fraction from Clove (AFC) | Colon cancer cell lines | Significant growth inhibition | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | MCF-7, MDA-MB-231 (breast), A549 (lung), DU-145 (prostate) | Potent anticancer effects, particularly against MCF-7 | researchgate.net |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
The anticancer activity of these analogues is often attributed to their ability to induce apoptosis, or programmed cell death. For example, a potent dihydropyridine-based compound was found to induce apoptosis through multiple mechanisms, including the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and cell cycle arrest at the G1 phase by inhibiting CDK4/6. mdpi.com
In the case of 4-MMPB analogues, apoptosis and ferroptosis were identified as the primary mechanisms of induced cell death in PC-3 cancer cells. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of early and late apoptotic/ferroptotic cells following treatment with these compounds. nih.gov Similarly, the novel arsenic compound (2,6-dimethylphenyl)arsonic acid has been shown to induce apoptosis through the mitochondrial pathway and by downregulating XIAP (x-linked inhibitor of apoptosis protein). mdpi.com This compound was effective in inducing apoptosis in a dose-dependent manner in leukemia and lymphoma cells. mdpi.com
Antimicrobial Efficacy Assessments
Analogues of this compound have also been investigated for their potential as antimicrobial agents, showing activity against a spectrum of bacteria and fungi.
Antibacterial Spectrum and Potency
A number of pyridine-containing compounds have demonstrated notable antibacterial properties. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as good antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli. mdpi.com Specifically, compounds 4a and 4c from this series showed the highest activity. mdpi.com
Another study focused on cyanovinyl quinazolone derivatives, with some furyl derivatives demonstrating good antibacterial effects on E. coli, comparable to norfloxacin. mdpi.com Pyridyl derivatives within this class also exhibited strong antibacterial potency against S. aureus, E. coli, and P. aeruginosa. mdpi.com Furthermore, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed antibacterial activity against gram-positive bacteria, with one compound exhibiting an 8-fold stronger inhibitory effect than linezolid. nih.gov
Table 2: Antibacterial Activity of Selected Analogues
| Compound/Analogue Series | Target Bacteria | Potency (MIC) | Reference |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good activity | mdpi.com |
| Cyanovinyl quinazolone (furyl derivatives) | E. coli | 2-4 μg/mL | mdpi.com |
| Cyanovinyl quinazolone (pyridyl derivatives) | S. aureus, E. coli, P. aeruginosa | 1 μg/mL (for 4-pyridyl derivative) | mdpi.com |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 0.25 µg/mL (for compound 7j) | nih.gov |
Antifungal Activity
The antifungal potential of these analogues is also a promising area of research. Structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of the non-essential stress kinase Yck2 in Candida albicans, a key target for antifungal drug development. frontiersin.orgnih.gov Computational analysis has provided a strong basis for the further development of these compounds as antifungal agents. frontiersin.orgnih.gov
Thiazolo[4,5-b]pyridin-2-ones have also shown significant antifungal activity, particularly against Candida and Saccharomyces species. mdpi.com In a different study, some newly synthesized 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles showed moderate antifungal activity. researchgate.net Additionally, the repurposing of 5-fluorouridine (B13573) as an antifungal agent against Candida species is being explored, with studies showing its ability to inhibit virulence factors. nih.gov
Antimalarial Activity against Plasmodium falciparum
Malaria remains a significant global health issue, and the search for new antimalarial agents is crucial. nih.gov Analogues of this compound have shown promise in this area.
Research into 3,5-diaryl-2-aminopyridines has led to the discovery of a novel series of pyrazine (B50134) analogues with potent oral antimalarial activity. researchgate.net These compounds exhibited impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum in the nanomolar range. researchgate.net One of the lead compounds was completely curative in a P. berghei mouse model at a low oral dose. researchgate.net
Other studies have also identified compounds with significant antiplasmodial activity. Two novel 4-aminoquinoline (B48711) analogues, a monoquinoline (MAQ) and a bisquinoline (BAQ), were active in the nanomolar range against P. falciparum in vitro. scienceopen.com Both compounds were found to significantly inhibit hemozoin formation, a crucial process for the parasite's survival. scienceopen.com Furthermore, various plant-derived compounds and synthetic derivatives have demonstrated antiplasmodial activity against different strains of P. falciparum. nih.govmdpi.com
Anti-inflammatory Effects and Immunomodulation
Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a priority. nih.gov Analogues of this compound have demonstrated potential in this regard.
A study on 1-((4-fluorophenyl)thio)isoquinoline (FPTQ), a synthetic isoquinoline (B145761) derivative, revealed its anti-inflammatory effects in both in vitro and in vivo models. nih.gov FPTQ inhibited neutrophil translocation and aggregation in zebrafish models and suppressed the production of nitric oxide and pro-inflammatory cytokines in macrophage cells. nih.gov
Another compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide and prostaglandins. nih.gov Its mechanism of action involves the suppression of NF-κB and MAPK activation. nih.gov Furthermore, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.govnih.gov Florfenicol, a derivative of chloramphenicol, can also reduce the generation of inflammatory factors and inhibit the inflammatory response. nih.gov
Neuropharmacological Investigations and Therapeutic Potential
Analogues derived from the 2-phenylpyridine core have been investigated for their effects on the central nervous system, leading to the discovery of compounds with potential antidepressant properties. These investigations have centered on their interaction with key neurotransmitter systems implicated in mood regulation.
One notable analogue, MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride), has demonstrated potent antidepressant-like effects in various preclinical models. nih.gov In forced swimming tests conducted in rats, MCI-225 showed a minimum effective dose of 1 mg/kg (p.o.) after five days of administration, a potency greater than established antidepressants like maprotiline, desipramine, and imipramine. nih.gov Notably, MCI-225 exhibited its full activity with this short-term treatment. nih.gov
Further studies revealed that MCI-225 effectively reduced reserpine-induced hypothermia in a dose-dependent manner (0.3-10 mg/kg, p.o.) and potentiated yohimbine-induced lethality in mice, with a potency comparable to desipramine. nih.gov Additionally, at a dose of 10 mg/kg (p.o.), MCI-225 was found to decrease the REM sleep period in rats without altering slow-wave sleep or wakefulness. nih.gov
Table 1: Antidepressant-like Activity of MCI-225 in Animal Models
| Test | Species | Effect of MCI-225 | Potency Comparison | Citation |
|---|---|---|---|---|
| Forced Swimming Test | Rat | Reduced immobility (Minimum Effective Dose: 1 mg/kg) | More potent than maprotiline, desipramine, imipramine | nih.gov |
| Reserpine-induced Hypothermia | Mouse | Dose-dependently reduced hypothermia | As potent as desipramine | nih.gov |
| Yohimbine-induced Lethality | Mouse | Potentiated lethality | As potent as desipramine | nih.gov |
| Sleep Analysis | Rat | Decreased REM sleep period | - | nih.gov |
The antidepressant-like effects of MCI-225 are linked to its specific modulation of neurotransmitter systems. nih.gov The compound is a selective inhibitor of noradrenaline (NA) and serotonin (B10506) (5-HT) uptake, with a significantly lower impact on dopamine (B1211576) uptake. nih.gov Its inhibitory constants (Ki) highlight a preference for the noradrenaline transporter. nih.gov
In addition to its effects on monoamine uptake, MCI-225 demonstrates high affinity for the 5-HT3 receptor, where it acts as an antagonist. nih.gov This is supported by its ability to inhibit the von Bezold-Jarisch reflex, with an ID50 of 22.2 mg/kg (p.o.). nih.gov In contrast, MCI-225 showed no significant affinity for M1, M2, alpha 1, and H1 receptors and did not inhibit monoamine oxidase (MAO-A and MAO-B) activities. nih.gov This selective profile suggests a targeted mechanism of action, distinguishing it from other antidepressants like imipramine, which exhibit anticholinergic effects. nih.gov
Table 2: Neurotransmitter Transporter and Receptor Binding Profile of MCI-225
| Target | Activity | Ki Value (nmol/l) | Citation |
|---|---|---|---|
| Noradrenaline (NA) Transporter | Inhibition of synaptosomal uptake | 35.0 | nih.gov |
| Serotonin (5-HT) Transporter | Inhibition of synaptosomal uptake | 491 | nih.gov |
| Dopamine (DA) Transporter | Inhibition of synaptosomal uptake | 14,800 | nih.gov |
| 5-HT3 Receptor | Antagonism | 81.0 | nih.gov |
| MAO-A / MAO-B | No inhibition | - | nih.gov |
Radiopharmaceutical Applications: Positron Emission Tomography (PET) Tracer Development for iNOS Imaging
Analogues of 2-amino-4-methylpyridine have been successfully developed as radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique. acs.orgnih.govmeduniwien.ac.at This research has focused on creating probes to visualize and quantify the expression of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases and cancers. nih.govnih.gov The overexpression of iNOS in pathological conditions makes it a valuable target for diagnostic imaging. nih.gov
A series of position-6 substituted 2-amino-4-methylpyridine analogues were designed and synthesized to identify potent inhibitors of iNOS suitable for radiolabeling. acs.orgnih.gov From this series, specific compounds were identified as having high potential to serve as PET tracers for imaging iNOS. nih.gov The lead candidate, compound 9 ([18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, also referred to as [18F]iNOS-9), was selected for radiosynthesis and further evaluation. acs.orgnih.govnih.gov
The radiosynthesis involves labeling the precursor molecule with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). acs.org Preclinical evaluation of [¹⁸F]9 was conducted in a mouse model where iNOS activation was induced by lipopolysaccharide (LPS). nih.gov These studies confirmed that the synthesized tracer possessed favorable properties for imaging iNOS activation with PET. acs.orgnih.gov
In vivo biodistribution studies using the LPS-treated mouse model demonstrated the efficacy of [¹⁸F]9 as an iNOS-targeted tracer. acs.orgnih.gov A significantly higher uptake of the radiotracer was observed in the lungs of LPS-treated mice—the target organ for inflammation in this model—compared to control mice. nih.govnih.gov The tracer uptake in the lungs of LPS-treated mice increased over time, showing a 130% increase at 60 minutes post-injection compared to controls. nih.gov
The specificity of the tracer for iNOS was confirmed in a blocking study. acs.orgnih.gov Co-administration of a known selective iNOS inhibitor, 1400W, with [¹⁸F]9 resulted in a reduction of tracer uptake in the lungs by over 32% at 60 minutes post-injection. nih.govnih.gov MicroPET imaging studies visually confirmed the accumulation of the radiotracer in the lungs of the LPS-treated mice, corroborating the biodistribution data. acs.orgnih.gov Furthermore, Western blot analysis of lung tissue from the treated mice confirmed the elevated expression of the iNOS enzyme. nih.gov
Table 3: Summary of In Vivo Evaluation of [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine ([¹⁸F]9)
| Study Type | Model | Key Finding | Citation |
|---|---|---|---|
| Biodistribution | LPS-treated mice | Higher tracer uptake in lungs of treated mice vs. control mice. | acs.orgnih.gov |
| Blocking Study | LPS-treated mice | Co-administration of iNOS inhibitor 1400W reduced tracer uptake in lungs by >32%. | nih.govnih.gov |
| MicroPET Imaging | LPS-treated mice | Demonstrated accumulation of radiotracer in the lungs of treated mice. | acs.orgnih.gov |
| Western Blot | LPS-treated mice | Confirmed expression of iNOS in lung samples. | acs.orgnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Features for Biological Activity
The 2-(2-Fluorophenyl)-4-methylpyridine scaffold presents three key regions for structural modification: the fluorine substitution on the phenyl ring, the substituents on the pyridine (B92270) ring, and other positions on the phenyl moiety. Each of these can be systematically altered to probe their influence on the molecule's biological profile.
Role of Fluorine Substitution on Binding Affinity and Selectivity
The introduction of a fluorine atom to an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. In the context of 2-arylpyridine structures, the position and number of fluorine substituents on the phenyl ring are critical determinants of biological activity.
While specific data on the 2-fluoro isomer of 2-phenyl-4-methylpyridine is not extensively available in public literature, studies on analogous series of fluorinated phenylpyridine derivatives provide valuable insights. For instance, the degree and regiochemistry of fluorination in metal complexes of 2-phenylpyridine (B120327) have been shown to significantly modify their emission properties, indicating a profound electronic influence of the fluorine atom. wikipedia.org In other bioactive molecules, moving a fluorine atom from one position to another on a phenyl ring can dramatically alter binding affinity for a target protein. This is often attributed to changes in the molecule's electrostatic potential and its ability to interact with specific amino acid residues in the binding pocket.
Impact of Pyridine Ring Substituents on Biological Profile
The pyridine ring itself is a key pharmacophoric element, capable of forming hydrogen bonds and participating in π-stacking interactions. The nature and position of substituents on this ring can fine-tune the molecule's electronic properties and steric profile, thereby influencing its biological activity.
The 4-methyl group in this compound is a critical feature. Studies on related 2-amino-4-methylpyridine (B118599) analogues have demonstrated that this methyl group can be a tolerant position for the introduction of other substituents to modulate activity. nih.gov For example, in a series of 2-amino-4-methylpyridine inhibitors of inducible nitric oxide synthase (iNOS), the 4-methyl group was a common feature in potent compounds. Alterations at other positions of the pyridine ring, such as the 6-position, have been shown to significantly impact potency and selectivity. The introduction of alkyl or fluoroalkyl groups at this position can enhance inhibitory activity, while the presence of a hydroxyl group can be detrimental. nih.gov This suggests that for this compound, while the 4-methyl group may be beneficial, further optimization of the biological profile could be achieved by exploring substitutions at other positions on the pyridine ring.
Influence of Phenyl Moiety Substituents on Bioactivity
In studies of pyridine-bridged combretastatin (B1194345) analogues, the substitution pattern on the phenyl rings was found to be critical for cytotoxicity. acs.org For example, dimethoxy substitutions at the 2,4-positions of a phenyl ring led to a significant enhancement of antiproliferative activity, while substitutions at other positions resulted in a loss of activity. acs.org This highlights the high degree of structural and electronic specificity required for potent biological activity. While these are different molecules, the principle that phenyl ring substitution patterns are crucial for the bioactivity of pyridine-containing compounds is broadly applicable. For this compound, exploring additional substitutions on the phenyl ring could be a viable strategy for modulating its biological profile.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
To move beyond qualitative observations and establish a more predictive understanding of the SAR of this compound and its analogues, computational methods are invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that seeks to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors.
While a specific QSAR model for this compound is not publicly available, the general approach would involve synthesizing a library of analogues with systematic variations in their structure. These variations could include moving the fluorine atom on the phenyl ring, altering the substituent at the 4-position of the pyridine ring, and introducing new functional groups at other positions. The biological activity of each analogue would then be determined experimentally.
A wide array of molecular descriptors, encompassing electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be employed to build a mathematical model that predicts biological activity based on these descriptors. Such a model could then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective molecules.
Rational Drug Design and Lead Optimization Strategies
The insights gained from SAR and QSAR studies form the foundation for rational drug design and lead optimization. The goal is to systematically modify a lead compound, such as this compound, to improve its therapeutic properties.
Advanced Applications in Catalysis and Functional Materials
Coordination Chemistry and Ligand Development
The unique structural features of 2-(2-fluorophenyl)-4-methylpyridine, namely the nitrogen-containing pyridine (B92270) ring and the fluorinated phenyl group, suggest its potential as a versatile ligand in coordination chemistry.
This compound as a Ligand in Metal Complexes
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating with a wide range of metal centers. The presence of the 4-methyl group can influence the ligand's electronic properties through an inductive effect, potentially enhancing the electron-donating ability of the pyridine nitrogen.
The 2-fluorophenyl substituent introduces several key features. The fluorine atom is highly electronegative, which can influence the electronic environment of the metal center upon coordination. Furthermore, the ortho-position of the fluorine atom can lead to steric interactions that may affect the geometry and stability of the resulting metal complexes. It is plausible that this compound could act as a monodentate ligand through the pyridine nitrogen or, under certain conditions, exhibit bidentate coordination involving the fluorine atom, although the latter is less common for simple fluoro-aromatic groups.
While specific complexes with this compound are not extensively documented, the broader class of phenylpyridine ligands is well-studied. These ligands form stable complexes with various transition metals, including but not limited to iridium(III), platinum(II), ruthenium(II), and copper(I). It is reasonable to extrapolate that this compound would form analogous complexes.
Table 1: Postulated Metal Complexes with this compound and Their Potential Geometries
| Metal Ion | Potential Complex Formula | Plausible Geometry |
| Iridium(III) | [Ir(ppy-F-Me)₂Cl]₂ | Octahedral (dimeric) |
| Platinum(II) | [Pt(ppy-F-Me)Cl(DMSO)] | Square Planar |
| Ruthenium(II) | [Ru(ppy-F-Me)(bpy)₂]²⁺ | Octahedral |
| Copper(I) | [Cu(ppy-F-Me)(P^P)]⁺ | Tetrahedral |
Note: ppy-F-Me is an abbreviation for this compound. bpy = 2,2'-bipyridine; P^P = a diphosphine ligand.
Role in Homogeneous and Heterogeneous Catalysis
The coordination complexes of phenylpyridine derivatives are known to be active in various catalytic transformations.
Homogeneous Catalysis: Metal complexes containing ligands similar to this compound are widely used in homogeneous catalysis. For instance, iridium and ruthenium complexes with phenylpyridine ligands are effective photocatalysts for a range of organic reactions, including redox-neutral transformations and atom transfer radical polymerization. The electronic properties imparted by the fluoro and methyl substituents on the this compound ligand could modulate the redox potential and photophysical properties of the corresponding metal complexes, thereby fine-tuning their catalytic activity.
Heterogeneous Catalysis: While less common for this specific class of ligands, immobilization of homogeneous catalysts onto solid supports is a key strategy for developing heterogeneous catalysts. Metal complexes of this compound could potentially be anchored to materials like silica, alumina, or polymers through functionalization of the ligand or by encapsulation. Such heterogeneous catalysts would offer the advantages of easy separation and recyclability, which are crucial for industrial applications.
Integration into Novel Functional Materials
The electronic and photophysical properties of fluorinated phenylpyridine derivatives make them attractive building blocks for advanced functional materials.
Optoelectronic Properties and Applications
Complexes of iridium(III) with phenylpyridine-type ligands are renowned for their application as phosphorescent emitters in organic light-emitting diodes (OLEDs). The fluorine substitution on the phenyl ring is a common strategy to blue-shift the emission color and improve the quantum efficiency of the emitters. The this compound ligand, when incorporated into such complexes, would be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material.
Table 2: Predicted Optoelectronic Properties of a Hypothetical Iridium(III) Complex with this compound
| Property | Predicted Characteristic | Rationale |
| Emission Color | Blue-green to Blue | Fluorine substitution generally lowers HOMO energy, widening the HOMO-LUMO gap. |
| Photoluminescent Quantum Yield | Potentially High | Fluorinated ligands can enhance radiative decay rates and reduce non-radiative pathways. |
| Triplet Energy | High | Suitable for use as a host material or a blue phosphorescent emitter. |
These properties suggest that materials incorporating this compound could be valuable for the development of energy-efficient displays and solid-state lighting.
Sensor Technology Development
The development of chemical sensors often relies on the specific interaction between an analyte and a receptor molecule that produces a measurable signal. The pyridine nitrogen in this compound can act as a binding site for various analytes, particularly metal ions or proton sources. The fluorinated phenyl ring can participate in non-covalent interactions, such as π-stacking and hydrophobic interactions, which can enhance the selectivity of the sensor.
Upon binding of an analyte, a change in the electronic properties of the this compound moiety could lead to a detectable change in fluorescence or absorbance. For example, coordination to a metal ion could quench or enhance the intrinsic fluorescence of the ligand or a larger system it is part of. While no specific sensor based on this compound has been reported, its structural motifs are present in molecules used for the detection of various species.
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| ppy-F-Me | This compound |
| bpy | 2,2'-bipyridine |
| DMSO | Dimethyl sulfoxide |
Future Perspectives and Emerging Research Avenues for 2 2 Fluorophenyl 4 Methylpyridine
Advancements in Asymmetric Synthesis
The development of stereospecific synthetic methods is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. For molecules like 2-(2-Fluorophenyl)-4-methylpyridine, should chirality be introduced into its structure (for example, through modification of the methyl group), asymmetric synthesis would become critical.
Future research in this area will likely focus on the use of chiral catalysts to achieve high enantioselectivity. Methodologies such as transition-metal-catalyzed asymmetric cross-coupling reactions are promising. For instance, rhodium complexes have been shown to be efficient catalysts for the asymmetric hydrogenation of related β-amino ketone derivatives, a process that could be adapted for chiral analogues of phenylpyridine compounds. thieme-connect.de The goal is to develop practical, scalable, and cost-effective synthetic routes that yield the desired stereoisomer in high purity, avoiding the need for costly and often inefficient chiral separation techniques. The ongoing development of novel chiral ligands and catalytic systems will be instrumental in achieving this for pyridine-based compounds.
Targeted Drug Delivery Systems
To maximize therapeutic benefit while minimizing systemic side effects, targeted drug delivery systems (DDSs) are a major focus of pharmaceutical research. nih.govnih.gov These systems aim to deliver a pharmacologically active agent specifically to the desired site of action, such as a tumor or an inflamed tissue. nih.gov
For a compound like this compound, or its more complex derivatives, several targeted delivery strategies could be envisioned for future applications:
Nanoparticle Encapsulation: The compound could be encapsulated within nanoparticles, such as liposomes or polymeric micelles. These nanocarriers can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or aptamers) can further enhance their specificity for cancer cells. mdpi.com
Peptide-Drug Conjugates (PDCs): A derivative of this compound could be covalently attached to a homing peptide that specifically recognizes and binds to receptors overexpressed on the surface of target cells. mdpi.com This approach is gaining traction for its high specificity and reduced off-target toxicity. mdpi.com The conjugate typically includes a cleavable linker that releases the active drug payload upon internalization into the target cell. mdpi.com
Polymer-Drug Conjugates: The compound could be conjugated to a biocompatible polymer like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, can improve the drug's solubility, extend its circulation half-life, and reduce its immunogenicity.
These strategies represent a shift from conventional drug administration to precision medicine, where treatment is tailored to the specific molecular characteristics of a disease. nih.gov
Combination Therapies and Polypharmacology Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This complexity has spurred interest in combination therapies (using multiple drugs) and polypharmacology (using a single drug that acts on multiple targets). nih.gov
The this compound scaffold is a potential candidate for the development of polypharmacological agents. The fluorophenyl and pyridine (B92270) rings are common motifs in drugs designed to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Future research could focus on rationally designing derivatives of this compound to simultaneously modulate multiple targets relevant to a specific disease. For example, many tyrosine kinase inhibitors (TKIs) used in cancer therapy are multitarget drugs. nih.gov
Alternatively, this compound-based compounds could be evaluated in combination with existing therapeutic agents. Such an approach could lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can allow for lower doses of each drug, potentially reducing toxicity and overcoming drug resistance mechanisms.
Exploration of Novel Therapeutic Indications
The structural features of this compound make it a versatile scaffold for drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. innospk.com While its parent structure, 2-Fluoro-4-methylpyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, the specific phenyl-substituted derivative holds promise for new therapeutic areas. innospk.comsigmaaldrich.comsigmaaldrich.com
Future research will likely involve screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic activities. Related structures containing phenyl and fluoropyridine groups have been investigated for various applications. For example, compounds incorporating a phenylpyrazole linked to a fluoropyridine have been studied, highlighting the utility of these combined fragments in generating bioactive molecules. drugbank.com Potential areas for exploration include:
Oncology: As a scaffold for kinase inhibitors or modulators of other signaling pathways involved in cancer progression.
Neuroscience: For developing agents that target receptors and enzymes in the central nervous system (CNS), potentially for conditions like Alzheimer's disease, Parkinson's disease, or psychiatric disorders.
Inflammatory Diseases: As a basis for creating novel anti-inflammatory agents by targeting key mediators of the inflammatory cascade.
High-throughput screening campaigns and computational modeling will be key strategies in identifying new and unexpected therapeutic uses for this class of compounds.
Environmental Impact and Sustainability in Chemical Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. The focus is on developing processes that are more efficient, generate less waste, and use less hazardous materials. For the synthesis of this compound, which is likely produced via cross-coupling reactions (e.g., Suzuki or Stille coupling), several avenues for improving sustainability exist.
A typical synthesis for a related compound, 2-(4-fluorophenyl)-5-methylpyridine, utilizes a palladium catalyst with a solvent system of 1,4-dioxane (B91453) and water. chemicalbook.com Future research will aim to:
Develop Greener Catalysts: This includes creating more active and stable palladium catalysts to reduce the required metal loading, or exploring catalysts based on more abundant and less toxic metals like iron or copper.
Utilize Greener Solvents: Replacing hazardous solvents like 1,4-dioxane with more environmentally benign alternatives such as ethanol (B145695), water, or supercritical CO2 is a high priority.
Improve Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Developing processes that can be run at lower temperatures and pressures to reduce energy consumption.
By focusing on these areas, the chemical industry can ensure that the production of valuable compounds like this compound is both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-4-methylpyridine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated pyridine derivatives are often prepared using cesium fluoroxysulfate as a fluorinating agent under controlled anhydrous conditions . Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR spectroscopy .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves (EN374 standard), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required to avoid inhalation of particulates. Work should be conducted in a fume hood with spill trays. Fire hazards necessitate carbon dioxide or dry chemical powder extinguishers; water jets are unsuitable due to reactivity risks .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., monoclinic P21/c space group parameters as in related fluorophenyl-pyridines ).
- Spectroscopy : 19F NMR (δ -110 to -120 ppm for aryl-F) and IR (C-F stretch ~1220 cm⁻¹) confirm substitution patterns.
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic effects of the 2-fluorophenyl and 4-methyl groups on acidity and reactivity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for fluorophenyl-pyridine derivatives be resolved?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or crystal packing effects. Validate results by:
- Variable-temperature NMR to detect dynamic processes.
- Powder XRD to compare with single-crystal data.
- Solvent-dependent UV-Vis studies to assess π-π stacking interactions .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalytic systems (e.g., Pd(PPh3)4 with SPhos ligand for Suzuki-Miyaura couplings) and reaction conditions:
- Solvent selection (toluene or DMF for polar substrates).
- Temperature control (80–100°C for aryl halide activation).
- Use of microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. How do substituent effects (e.g., 2-fluoro vs. 4-methyl) influence the compound’s acidity and reactivity?
- Methodological Answer : The 4-methyl group increases electron density at the pyridine nitrogen, reducing acidity compared to unsubstituted pyridines. In contrast, the 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, lowering pKa by ~1–2 units. Validate via:
- Potentiometric titration in anhydrous THF.
- Competitive deprotonation experiments with reference bases (e.g., NaHMDS) .
Q. What methodologies assess the environmental impact of this compound when ecotoxicity data are unavailable?
- Methodological Answer : Apply predictive models such as:
- QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability and toxicity using software like EPI Suite.
- Read-across analysis : Compare with structurally similar compounds (e.g., 4-methylpyridine derivatives) for persistence and bioaccumulation potential .
Contradiction Analysis and Experimental Design
Q. How should researchers address discrepancies in reported reaction mechanisms for fluorophenyl-pyridine derivatives?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.
- In situ monitoring : ReactIR or LC-MS to track reaction pathways in real time .
Q. What experimental controls are essential when studying biological activity (e.g., enzyme inhibition) of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
